Cas no 2229501-04-4 (2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene)

2-(But-3-yn-2-yl)-4-fluoro-1-methoxybenzene is a fluorinated aromatic compound featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. The presence of both fluoro and methoxy substituents on the benzene ring enhances its reactivity in cross-coupling reactions, while the terminal alkyne moiety allows for further functionalization via click chemistry or Sonogashira coupling. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are often employed in the development of bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecular architectures.
2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene structure
2229501-04-4 structure
Product Name:2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene
CAS No:2229501-04-4
MF:C11H11FO
MW:178.202846765518
CID:6191205
PubChem ID:165666632
Update Time:2025-06-29

2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene
    • 2229501-04-4
    • EN300-1766406
    • Inchi: 1S/C11H11FO/c1-4-8(2)10-7-9(12)5-6-11(10)13-3/h1,5-8H,2-3H3
    • InChI Key: GZDBEFIKNXCCBA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)C(C#C)C)OC

Computed Properties

  • Exact Mass: 178.079393132g/mol
  • Monoisotopic Mass: 178.079393132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 9.2Ų

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2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene Related Literature

Additional information on 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene

Research Brief on 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene (CAS: 2229501-04-4): Recent Advances and Applications in Chemical Biology and Medicine

The compound 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene (CAS: 2229501-04-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.

Recent studies have highlighted the versatility of 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene as a building block for the synthesis of more complex molecules. Its alkyne functionality allows for efficient click chemistry reactions, making it a valuable tool for bioconjugation and probe development. Researchers have successfully utilized this compound in the synthesis of targeted inhibitors for enzymes involved in inflammatory pathways, demonstrating its potential in anti-inflammatory drug discovery.

In terms of biological activity, preliminary screening results indicate that derivatives of 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene exhibit moderate inhibitory effects against certain kinase targets. A 2023 study published in the Journal of Medicinal Chemistry reported IC50 values in the low micromolar range for several synthesized analogs, suggesting the compound's potential as a lead structure for further optimization. The fluorine atom at the 4-position appears to play a crucial role in enhancing binding affinity through favorable interactions with target proteins.

The pharmacokinetic properties of 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene derivatives have also been investigated in recent preclinical studies. Data from in vitro ADME assays show promising metabolic stability and moderate permeability, though further structural modifications may be required to improve oral bioavailability. Molecular modeling studies have provided insights into the binding modes of these compounds, revealing key interactions with target binding pockets that could guide future drug design efforts.

Beyond therapeutic applications, this compound has found use in chemical biology as a versatile probe for studying protein-ligand interactions. Its fluorescent properties, when appropriately modified, enable visualization of cellular uptake and distribution, making it valuable for mechanistic studies. Recent work has demonstrated its utility in tracking the intracellular localization of target proteins using advanced microscopy techniques.

Looking forward, the unique structural features of 2-(but-3-yn-2-yl)-4-fluoro-1-methoxybenzene position it as a promising scaffold for the development of novel therapeutic agents. Current research efforts are focused on expanding its applications in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's synthetic accessibility and modular nature suggest it will continue to be an important tool in medicinal chemistry and chemical biology research in the coming years.

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